1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of quinolines and pyrazoles. These heterocyclic aromatic compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a quinoline ring, with additional methyl and dimethylphenyl groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other groups can be introduced or replaced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated pyrazoloquinoline derivatives.
Scientific Research Applications
1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antileishmanial and antimalarial activities.
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and reduced toxicity.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its efficient red phosphorescent properties.
Mechanism of Action
The mechanism of action of 1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors involved in the life cycle of parasites like Leishmania and Plasmodium. The compound’s structure allows it to bind to these targets, inhibiting their function and leading to the death of the parasites.
Comparison with Similar Compounds
Similar Compounds
Bis(2-(3,5-dimethylphenyl)quinoline-C,N)(acetylacetonato)iridium(III): Known for its use in OLEDs due to its high quantum efficiency.
Hydrazine-coupled pyrazoles: These compounds share similar pharmacological activities, such as antileishmanial and antimalarial effects.
Uniqueness
1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of a pyrazole and quinoline ring system, along with its specific substitution pattern. This unique structure contributes to its diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1,3-bis(3,4-dimethylphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3/c1-16-6-11-25-23(12-16)27-24(15-28-25)26(21-9-7-17(2)19(4)13-21)29-30(27)22-10-8-18(3)20(5)14-22/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAORZBGJCZZGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.